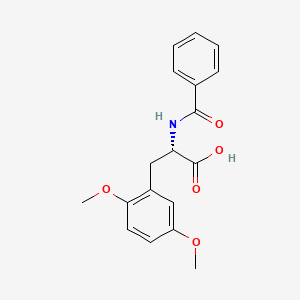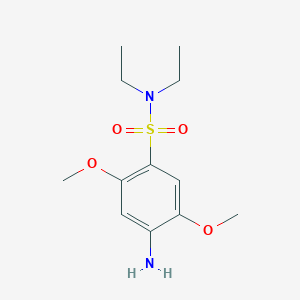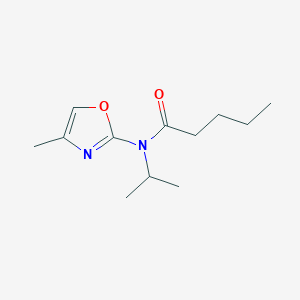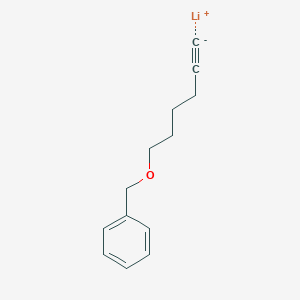
lithium;hex-5-ynoxymethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;hex-5-ynoxymethylbenzene is an organolithium compound that features a benzene ring substituted with a hex-5-ynoxymethyl group and a lithium atom. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting due to its unique structure, which combines the reactivity of both the lithium atom and the alkyne group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hex-5-ynoxymethylbenzene typically involves the reaction of hex-5-ynoxymethylbenzene with a lithium reagent. One common method is the direct lithiation of hex-5-ynoxymethylbenzene using n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of handling reactive lithium reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;hex-5-ynoxymethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The lithium atom acts as a strong nucleophile, allowing the compound to add to electrophilic centers such as carbonyl groups.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction: The alkyne group can undergo oxidation to form epoxides or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Halogenated compounds are often used as electrophiles, with the reaction performed in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Addition: Alcohols are the major products formed when this compound reacts with carbonyl compounds.
Substitution Reactions: The products depend on the electrophile used, but common products include substituted benzenes.
Oxidation and Reduction: Epoxides, alkenes, and alkanes are typical products.
Wissenschaftliche Forschungsanwendungen
Lithium;hex-5-ynoxymethylbenzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce specific functional groups.
Wirkmechanismus
The mechanism of action of lithium;hex-5-ynoxymethylbenzene involves its strong nucleophilic and basic properties. The lithium atom can coordinate with electrophilic centers, facilitating nucleophilic addition or substitution reactions. The alkyne group can participate in various reactions, including cycloadditions and reductions, providing a versatile platform for chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Phenylacetylide: Similar in that it contains a lithium atom and an alkyne group, but differs in the structure of the organic moiety.
Lithium Benzyl: Contains a benzene ring and a lithium atom but lacks the alkyne functionality.
Lithium Hexynyl: Contains a lithium atom and an alkyne group but lacks the benzene ring.
Uniqueness
Lithium;hex-5-ynoxymethylbenzene is unique due to its combination of a benzene ring, an alkyne group, and a lithium atom. This structure provides a unique reactivity profile, making it a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
60789-56-2 |
|---|---|
Molekularformel |
C13H15LiO |
Molekulargewicht |
194.2 g/mol |
IUPAC-Name |
lithium;hex-5-ynoxymethylbenzene |
InChI |
InChI=1S/C13H15O.Li/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2;/q-1;+1 |
InChI-Schlüssel |
SVTJAVROKCFCJC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[C-]#CCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


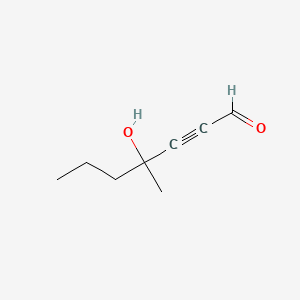
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
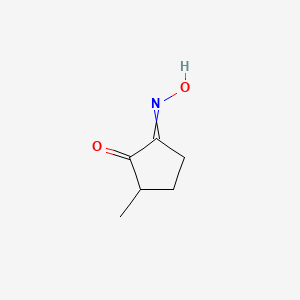
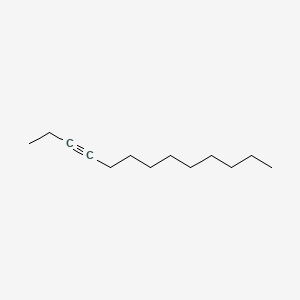
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
